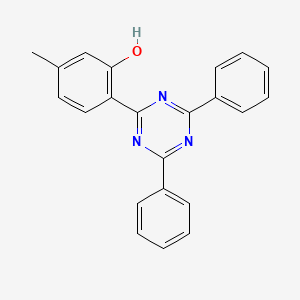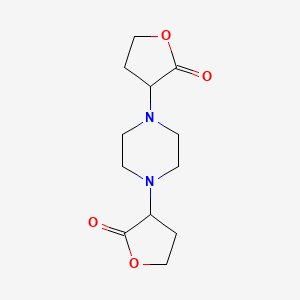![molecular formula C15H17ClN2O2 B14264600 2-Chloro-3-{[2-(dimethylamino)propyl]amino}naphthalene-1,4-dione CAS No. 138062-26-7](/img/structure/B14264600.png)
2-Chloro-3-{[2-(dimethylamino)propyl]amino}naphthalene-1,4-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Chloro-3-{[2-(dimethylamino)propyl]amino}naphthalene-1,4-dione is a chemical compound that belongs to the class of naphthoquinones Naphthoquinones are known for their diverse biological activities and are often used in medicinal chemistry for their potential therapeutic properties
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-3-{[2-(dimethylamino)propyl]amino}naphthalene-1,4-dione typically involves the following steps:
Starting Materials: The synthesis begins with naphthalene-1,4-dione as the core structure.
Chlorination: The naphthalene-1,4-dione undergoes chlorination to introduce the chlorine atom at the 2-position.
Amination: The chlorinated intermediate is then reacted with 2-(dimethylamino)propylamine to introduce the amino group at the 3-position.
The reaction conditions often involve the use of solvents such as dichloromethane or ethanol, and the reactions are typically carried out under reflux conditions to ensure complete conversion of the starting materials.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to enhance the efficiency and yield of the synthesis. The use of catalysts and optimized reaction conditions can further improve the scalability of the production process.
化学反応の分析
Types of Reactions
2-Chloro-3-{[2-(dimethylamino)propyl]amino}naphthalene-1,4-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the naphthoquinone core to hydroquinone derivatives.
Substitution: The chlorine atom at the 2-position can be substituted with other nucleophiles, leading to a variety of derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used for substitution reactions.
Major Products
The major products formed from these reactions include various quinone and hydroquinone derivatives, as well as substituted naphthoquinones with different functional groups.
科学的研究の応用
2-Chloro-3-{[2-(dimethylamino)propyl]amino}naphthalene-1,4-dione has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential anticancer and antimicrobial properties.
Biological Studies: It is used in research to understand its effects on cellular processes and its potential as a therapeutic agent.
Industrial Applications: The compound can be used as a precursor for the synthesis of dyes and pigments.
Chemical Research: It serves as a model compound for studying the reactivity of naphthoquinones and their derivatives.
作用機序
The mechanism of action of 2-Chloro-3-{[2-(dimethylamino)propyl]amino}naphthalene-1,4-dione involves its interaction with cellular targets, leading to various biological effects. The compound can undergo redox cycling, generating reactive oxygen species (ROS) that can induce oxidative stress in cells. This oxidative stress can lead to cell death, making the compound a potential anticancer agent. Additionally, the compound can interact with enzymes and proteins, modulating their activity and affecting cellular pathways.
類似化合物との比較
Similar Compounds
2-Chloro-3-(isopentylamino)naphthalene-1,4-dione: Similar in structure but with an isopentyl group instead of a dimethylamino group.
2-Chloro-3-(methoxyethylamino)naphthalene-1,4-dione: Contains a methoxyethyl group instead of a dimethylamino group.
Uniqueness
2-Chloro-3-{[2-(dimethylamino)propyl]amino}naphthalene-1,4-dione is unique due to its specific dimethylamino propyl group, which can influence its reactivity and biological activity. This structural feature can enhance its solubility and interaction with biological targets, making it a valuable compound for research and potential therapeutic applications.
特性
CAS番号 |
138062-26-7 |
|---|---|
分子式 |
C15H17ClN2O2 |
分子量 |
292.76 g/mol |
IUPAC名 |
2-chloro-3-[2-(dimethylamino)propylamino]naphthalene-1,4-dione |
InChI |
InChI=1S/C15H17ClN2O2/c1-9(18(2)3)8-17-13-12(16)14(19)10-6-4-5-7-11(10)15(13)20/h4-7,9,17H,8H2,1-3H3 |
InChIキー |
DXBGBRMUKOWXRB-UHFFFAOYSA-N |
正規SMILES |
CC(CNC1=C(C(=O)C2=CC=CC=C2C1=O)Cl)N(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


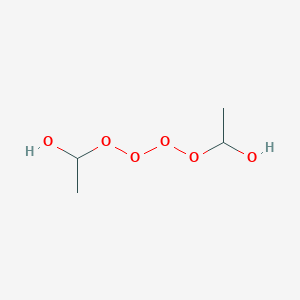
![Dimethyl [(8-hydroxyquinolin-2-yl)methyl]propanedioate](/img/structure/B14264528.png)
![3-[(3-Dodecyloxiran-2-YL)oxy]propane-1,2-diol](/img/structure/B14264534.png)
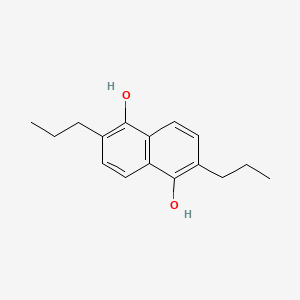
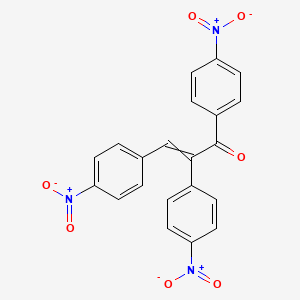
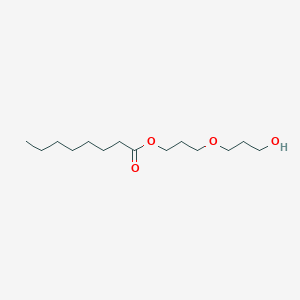
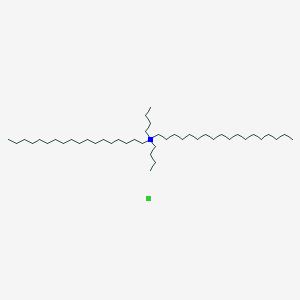

![1H-Indole, 3-(2-azidoethyl)-6,7-dimethoxy-1-[(4-methylphenyl)sulfonyl]-](/img/structure/B14264567.png)

